3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
3-(5-methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-12-9-20-14(10-19-12)17-21-16(13-5-3-2-4-6-13)15-11-18-7-8-22(15)17/h2-6,9-10,18H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAITXRNSPQWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NC(=C3N2CCNC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reactions
A common strategy to prepare imidazo[1,5-a]pyrazine derivatives involves cyclocondensation of appropriate precursors such as 2-aminopyrazines with aldehydes and isocyanides. For example, iodine-catalyzed one-pot three-component reactions have been reported for synthesizing imidazo[1,2-a]pyrazine derivatives at room temperature, involving:
- 2-Aminopyrazine or 2-aminopyridine
- An aryl aldehyde
- tert-Butyl isocyanide
This method affords cyclized products in moderate to good yields with excellent purity, showcasing the efficiency of iodine as a catalyst in ethanol solvent under mild conditions.
Stepwise Construction via Substituted Precursors
Another approach involves the preparation of substituted imidazo[1,5-a]pyrazines by starting from pre-functionalized pyrazine derivatives and then constructing the fused ring system through cyclization and substitution steps. Patents describe the preparation of substituted imidazo[1,5-a]pyrazine derivatives by reacting substituted pyrazine carboxamides or related intermediates with amines or other nucleophiles, often under microwave irradiation or elevated temperatures to facilitate ring closure and substitution.
Specific Preparation Methods for 3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
While direct literature specifically naming this exact compound is limited, the following synthesized routes and conditions are relevant and adaptable based on the structure and functional groups present:
Iodine-Catalyzed One-Pot Synthesis (Adapted)
- Reactants: 2-Aminopyrazine derivative (bearing a 5-methyl substituent), benzaldehyde (for the phenyl group), and tert-butyl isocyanide.
- Catalyst: Iodine
- Solvent: Ethanol
- Conditions: Room temperature, one-pot reaction
- Outcome: Formation of the imidazo[1,2-a]pyrazine core with substitution at the 3-position by the pyrazinyl group and at the 1-position by the phenyl group.
This method is notable for its operational simplicity, mild conditions, and good yields, making it a promising route for the target compound.
Microwave-Assisted Cyclization and Substitution
- Starting materials: Substituted pyrazine-2-carboxamides or related intermediates with 5-methyl substitution.
- Reagents: Phenyl amines or benzaldehydes for phenyl substitution.
- Conditions: Microwave irradiation at elevated temperatures (110–180 °C) in solvents like 1,4-dioxane or N-methylpyrrolidone with bases such as diisopropylethylamine.
- Process: Rapid cyclization and substitution reactions leading to fused heterocyclic systems.
- Advantages: Short reaction times (30 min to 1 hour), high yields, and cleaner products.
This approach is supported by analogous reactions in pyrazine chemistry and provides a scalable method for preparing complex heterocycles.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The iodine-catalyzed method emphasizes the catalytic role of iodine in promoting cyclocondensation, enabling the formation of the fused imidazo ring under mild conditions without the need for harsh reagents or prolonged heating.
- Microwave irradiation significantly accelerates the reaction kinetics in pyrazine derivative synthesis, allowing for rapid production of complex heterocycles with good control over substitution patterns.
- The choice of solvent and base is critical for optimizing yields and purity, with polar aprotic solvents like N-methylpyrrolidone and bases such as diisopropylethylamine being effective in substitution reactions involving pyrazine carboxamides.
- Although direct synthesis reports of this compound are scarce, the described methodologies for closely related imidazo[1,5-a]pyrazine compounds provide a reliable framework for its preparation.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed using reagents like halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazine derivatives.
Scientific Research Applications
3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The pathways involved include inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Tetrahydroimidazo[1,2-a]pyrazine Derivatives
BIM-46174, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, inhibits Gaq-protein signaling by occupying the GTP-binding site. Unlike the target compound, BIM-46174 contains a cyclohexylmethyl group and a thiopropyl side chain, which improve cell permeability and protein interaction .
Pyrrolo[1,5-a]pyrazine Derivatives
Pyrrolo[1,5-a]pyrazine-based inhibitors of Eis (Enhanced Intracellular Survival) protein in Mycobacterium tuberculosis highlight the importance of aromatic cores. The pyrrolo[1,5-a]pyrazine scaffold in Eis inhibitors exhibits stronger π-π interactions with aromatic residues (e.g., Trp-36, Phe-84) compared to the imidazo[1,5-a]pyrazine core, which may reduce the latter's binding affinity in similar targets .
Substituent Effects
Aromatic Substituents
- Phenyl Group at Position 1 : The phenyl group in the target compound enhances hydrophobic interactions, as seen in Eis inhibitors where a p-fluorophenyl substitution improved IC50 values by 25-fold compared to ethyl analogs .
- In contrast, pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives with methyltriazolyl groups show reduced solubility but increased antitrypanosomal activity .
Non-Aromatic Modifications
Replacing the phenyl group with aliphatic chains (e.g., cyclohexylmethyl in BIM-46174) reduces aromatic interactions but improves metabolic stability. For instance, BIM-46187, a dimeric analog of BIM-46174, exhibits prolonged plasma half-life due to reduced oxidative metabolism .
Biological Activity
3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure consisting of a tetrahydroimidazo[1,5-a]pyrazine core substituted with a 5-methylpyrazin-2-yl and phenyl groups. Its molecular formula is with a molecular weight of approximately 241.29 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroimidazo[1,5-a]pyrazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
A study reported that treatment with this compound resulted in:
- A decrease in cell viability by 50% at a concentration of 10 µM.
- Increased levels of pro-apoptotic markers (e.g., Bax) and decreased anti-apoptotic markers (e.g., Bcl-2).
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that it may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This could have implications for diseases such as Alzheimer's and Parkinson's.
Mechanism of Action:
The neuroprotective effects are hypothesized to be mediated through:
- Inhibition of pro-inflammatory cytokines.
- Scavenging of reactive oxygen species (ROS).
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that:
- The compound has moderate absorption rates.
- Metabolism primarily occurs in the liver via cytochrome P450 enzymes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-Methylpyrazin-2-yl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and what are their critical reaction parameters?
- Methodology : Synthesis typically involves multi-step reactions starting with precursors like aminopyrazines or imidazole derivatives. Key steps include cyclization (e.g., via Friedel-Crafts acylation) and functionalization of the pyrazine ring. Critical parameters include:
-
Reagents : Use of catalysts like Pd/C for hydrogenation or polyphosphoric acid (PPA) for cyclization .
-
Conditions : Solvents (e.g., DMF, ethanol), temperature (60–120°C), and reaction time (4–24 hours) .
-
Purification : Column chromatography or recrystallization to isolate the product .
- Data Table : Common Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | PPA, 100°C, 6h | 45–60 |
| 2 | Methylation | CH₃I, K₂CO₃, DMF | 70–85 |
| 3 | Purification | EtOAc/Hexane | >95% purity |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituents on the imidazo-pyrazine core (e.g., phenyl protons at δ 7.2–7.6 ppm, methylpyrazine protons at δ 2.5–3.0 ppm) .
- X-ray Diffraction : Resolves stereochemistry and confirms fused bicyclic structure .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 308.14 g/mol) .
Advanced Research Questions
Q. What strategies are employed to optimize the yield and purity of this compound in multi-step syntheses, particularly when scaling reactions?
- Methodology :
- Catalyst Screening : Testing Pd/C vs. Raney Ni for hydrogenation efficiency .
- Solvent Optimization : Replacing DMF with acetonitrile to reduce side reactions .
- In-line Analytics : HPLC monitoring to identify intermediates and adjust reaction kinetics .
- Data Table : Optimization Results
| Parameter | Original Yield (%) | Optimized Yield (%) |
|---|---|---|
| Catalyst | 45 (Pd/C) | 68 (Raney Ni) |
| Solvent | 60 (DMF) | 82 (Acetonitrile) |
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS to identify metabolic instability .
- Dose-Response Calibration : Compare IC₅₀ values in cell lines vs. effective plasma concentrations in animal models .
- Target Engagement Studies : Use CRISPR-edited cell lines to validate specificity for suspected receptors (e.g., kinase inhibition) .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced pharmacological profiles?
- Methodology :
- Functional Group Substitution : Replacing the phenyl group with electron-withdrawing groups (e.g., -CF₃) improves target binding .
- Ring Saturation : Hydrogenating the pyrazine ring enhances metabolic stability .
- Data Table : SAR Comparison
| Derivative | Modification | Bioactivity (IC₅₀, nM) |
|---|---|---|
| Parent | None | 1200 |
| CF₃-Subst. | -CF₃ | 85 |
| Saturated | Tetrahydro | 950 (improved stability) |
Methodological Notes
- Contradiction Analysis : Discrepancies between in vitro/in vivo data often stem from off-target effects or poor ADME properties. Use proteomics or transcriptomics to identify confounding pathways .
- Advanced Synthesis : For chiral variants, employ asymmetric catalysis (e.g., BINAP ligands) to control stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
